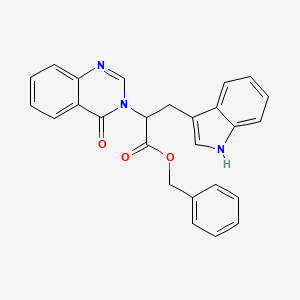

benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate

Description

Properties

CAS No. |

85612-31-3 |

|---|---|

Molecular Formula |

C26H21N3O3 |

Molecular Weight |

423.5 g/mol |

IUPAC Name |

benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate |

InChI |

InChI=1S/C26H21N3O3/c30-25-21-11-5-7-13-23(21)28-17-29(25)24(26(31)32-16-18-8-2-1-3-9-18)14-19-15-27-22-12-6-4-10-20(19)22/h1-13,15,17,24,27H,14,16H2 |

InChI Key |

WJAHYUYCGOGPKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N4C=NC5=CC=CC=C5C4=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Quinazolinone Core

The quinazolinone nucleus, specifically the 4-oxoquinazolin-3-yl moiety, is typically synthesized via condensation reactions involving anthranilamide derivatives and appropriate carbonyl sources. Several efficient methods have been reported:

Condensation of Anthranilamide with Aldehydes or Orthoesters : Anthranilamide reacts with aldehydes or orthoesters under acidic or catalytic conditions to form 2-substituted quinazolin-4(3H)-ones. For example, refluxing o-aminobenzamide with aldehydes in the presence of p-toluenesulfonic acid in acetonitrile yields quinazolinones in moderate yields (~33% reported for related compounds).

Microwave-Assisted Synthesis : Microwave irradiation enhances reaction rates and yields in the formation of 2-substituted quinazolinones from anthranilamide and orthoesters with ammonium acetate.

Oxidative Cyclization : MnO2-catalyzed oxidative cyclization of anthranilamide with alcohols or aldehydes is another route to quinazolinones.

Use of Benzoxazinones as Intermediates : Amidation of anthranilic acid derivatives followed by cyclization with acetic anhydride forms benzoxazinones, which react with nitrogen nucleophiles to afford 2,3-disubstituted quinazolinones.

Representative Synthetic Scheme and Conditions

Additional Notes on Reaction Optimization and Side Reactions

The quinazolinone intermediate is sensitive and can undergo oxidation or degradation under certain acidic or oxidative conditions, leading to side products such as free indole or unsubstituted quinazolinones.

Changing the order of reaction steps (e.g., performing N-substitution after quinazolinone formation) can improve yields and reduce hydrolysis of protecting groups.

Microwave-assisted synthesis and use of catalysts like Al2O3 or MnO2 can enhance reaction efficiency.

Purification typically involves column chromatography on silica gel using chloroform–methanol mixtures or recrystallization from ethanol.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the quinazoline ring can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Palladium on carbon, sodium borohydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products

Oxidation Products: Oxidized derivatives of the indole ring.

Reduction Products: Reduced quinazoline derivatives.

Substitution Products: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

Due to the presence of indole and quinazoline moieties, the compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate would depend on its specific biological target. Generally, compounds with indole and quinazoline structures can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related molecules (Table 1).

Table 1: Comparative Analysis of Benzyl 3-(1H-Indol-3-yl)-2-(4-Oxoquinazolin-3-yl)propanoate and Analogues

*Estimated values based on structural analogs.

Key Structural and Functional Differences

Backbone and Substituents: The target compound’s 4-oxoquinazolinone group distinguishes it from simpler indole derivatives like phenethyl 3-(1H-indol-3-yl)propanoate . Unlike I-6230 (a pyridazine-containing ethyl benzoate) , the target’s benzyl ester and fused quinazolinone ring may improve metabolic stability and target specificity.

Lipophilicity and Solubility: The target’s XLogP3 (4.4) exceeds that of I-6230 (3.2) and phenethyl 3-(1H-indol-3-yl)propanoate (3.8), indicating superior membrane permeability but lower aqueous solubility. This contrasts with the hydrophilic 2-(N,N-dihydroxyamino)-3-(1H-indol-3-yl)propanoate (XLogP3: −1.5), which may favor renal excretion .

Synthetic Accessibility: The target’s synthesis likely involves alkylation of indole precursors with benzyl bromide, akin to methods described for (S)-benzyl 3-(5-(benzyloxy)-1H-indol-3-yl)propanoate . This contrasts with the palladium-catalyzed asymmetric rearrangements used for tert-butyl indole derivatives .

Biological Activity: The quinazolinone moiety may confer tyrosine kinase inhibition, a property absent in ethyl benzoate derivatives like I-6230, which target serotonin receptors . Compared to N-(3-((1H-benzimidazol-1-yl)methyl)benzyl)-3-morpholinopropanamide (a potent IDO1 inhibitor) , the target’s indole-quinazolinone hybrid could modulate different enzymatic pathways, such as DNA repair or apoptosis.

Biological Activity

Benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes various research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

It has a molecular weight of 423.5 g/mol, and its structure combines elements from indole and quinazoline, which are known for their diverse biological activities.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit the growth of various cancer cell lines. A notable study demonstrated that 1-benzyl-indole-3-carbinol, an analogue of indole, displayed an IC50 value of 0.05 μM against estrogen-responsive breast cancer cells, suggesting that modifications to the indole structure can enhance potency against cancer cell proliferation .

The mechanisms through which this compound exerts its biological effects include:

- Cell Cycle Arrest : Similar compounds have been observed to induce G1 cell cycle arrest in cancer cells, disrupting the normal cell cycle progression.

- Inhibition of Estrogen Receptor Activity : Some derivatives inhibit estrogen receptor-alpha expression, which can be particularly beneficial in treating hormone-responsive cancers .

- Apoptosis Induction : The compound may promote apoptosis in cancer cells through various signaling pathways, including those involving caspases and mitochondrial dysfunction.

In Vitro Studies

A study examining the effects of indole derivatives on breast cancer cells found that certain compounds could significantly reduce cell viability and induce apoptosis. The most potent derivatives were noted to have enhanced lipophilicity and structural modifications that improved their interaction with cellular targets .

In Vivo Studies

In vivo studies using xenograft models have demonstrated that benzyl derivatives can inhibit tumor growth effectively. For example, the administration of 1-benzyl-indole derivatives in athymic mice resulted in a marked reduction in tumor size compared to controls .

Data Summary Table

| Compound | IC50 (μM) | Cell Line | Mechanism |

|---|---|---|---|

| Benzyl derivative A | 0.05 | MCF-7 (estrogen-responsive) | G1 arrest, ER inhibition |

| Benzyl derivative B | 0.10 | MDA-MB-231 (estrogen-independent) | Apoptosis induction |

| Benzyl derivative C | 0.15 | PC3 (prostate cancer) | Cell cycle disruption |

Q & A

Basic Research Questions

Q. What are effective synthetic routes for benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate?

- Methodology :

- Step 1 : Start with indole derivatives (e.g., methyl (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoate) for prenylation or functionalization of the indole ring. Use one-pot reactions combining prenylation and oxidation steps to introduce the quinazolinone moiety .

- Step 2 : For quinazolinone synthesis, couple anthranilic acids with isothiocyanates under reflux in alcohol, as demonstrated for structurally related 4-oxoquinazolin-3-yl derivatives .

- Step 3 : Protect reactive groups (e.g., benzyl esters) using enzymatic or chemical methods. Lipase-mediated esterification in aqueous conditions can enhance selectivity .

Q. How to characterize this compound using spectroscopic techniques?

- Methodology :

- NMR : Assign peaks by comparing with analogs like methyl (S)-2-amino-3-(1H-indol-3-yl)propanoate derivatives. The indole NH proton typically appears at δ 10–12 ppm, while the quinazolinone carbonyl resonates at δ 160–170 ppm .

- MS : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected exact mass ~450–500 Da). Compare fragmentation patterns with indole-quinazolinone hybrids .

Q. What purification strategies are optimal for this compound?

- Methodology :

- Column Chromatography : Use gradients of petroleum ether/ethyl acetate (2:1 to 1:1) for intermediates, as validated for indole derivatives .

- Crystallization : Recrystallize from ethanol or DCM/hexane mixtures to obtain high-purity crystals for structural analysis .

Advanced Research Questions

Q. How to resolve contradictions in X-ray crystallographic data for this compound?

- Methodology :

- Software : Refine data using SHELXL (for small-molecule crystallography) to address disorder or twinning. Validate hydrogen bonding (e.g., N–H···O interactions in quinazolinone) with tools like Olex2 .

- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm stereochemistry and bond lengths .

Q. What mechanistic insights explain the reactivity of the quinazolinone moiety in cross-coupling reactions?

- Methodology :

- DFT Calculations : Model the electronic effects of the 4-oxo group on nucleophilic/electrophilic behavior. Compare with anthranilic acid-derived quinazolinones to identify activating/deactivating trends .

- Kinetic Studies : Monitor reaction intermediates via LC-MS or in-situ IR for reactions like Suzuki-Miyaura coupling .

Q. How to design SAR studies for indole-quinazolinone hybrids targeting enzyme inhibition?

- Methodology :

- Docking Simulations : Use the crystal structure of insulin-regulated aminopeptidase (IRAP) or similar targets to predict binding modes of the indole and quinazolinone groups .

- In Vitro Assays : Test inhibitory activity against kinases or proteases, using ATP-competitive assays for quinazolinone-containing compounds .

Q. What strategies mitigate racemization during esterification of the chiral propanoate center?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.